Fluphenazine Di N'-Oxide
CAS No.:
Cat. No.: VC17966051
Molecular Formula: C22H26F3N3O3S
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H26F3N3O3S |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | 2-[1,4-dioxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol |
| Standard InChI | InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)32-21)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
| Standard InChI Key | QXBJUUVVSUNPLG-UHFFFAOYSA-N |
| Canonical SMILES | C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Fluphenazine Di N'-Oxide (CAS No. 76005-60-2) is a piperazine derivative with the systematic IUPAC name 1-(2-Hydroxyethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1,4-dioxide. Its molecular formula is C22H26F3N3O3S, corresponding to a molecular weight of 469.5 g/mol . The compound’s structure integrates a phenothiazine core substituted with a trifluoromethyl group at position 2, a hydroxyethyl-piperazine dioxide moiety at position 10, and a three-carbon propyl chain linking the two heterocyclic systems .
Stereochemical and Physicochemical Properties
The molecule exhibits planar chirality due to the rigid phenothiazine scaffold, though its specific stereoisomeric forms remain underexplored. Key physicochemical properties include:
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LogP (octanol/water partition coefficient): Estimated at 2.1–2.5, indicating moderate lipophilicity .
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Solubility: Poor aqueous solubility (<0.1 mg/mL at 25°C) but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) .
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Stability: Susceptible to photodegradation and hydrolysis under acidic conditions, necessitating storage in inert atmospheres .
Pharmacological Role and Receptor Interactions
Metabolic Origin and Biotransformation
Fluphenazine Di N'-Oxide arises via N-oxidation of fluphenazine’s piperazine ring, catalyzed primarily by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6) . This pathway competes with other metabolic routes such as sulfoxidation (producing fluphenazine sulfoxide) and hydroxylation (yielding 7-hydroxyfluphenazine) . In rats administered oral fluphenazine, the metabolite constituted <1% of total brain fluphenazine equivalents, underscoring its minor contribution to central nervous system (CNS) activity .
Pharmacodynamic Profile
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σ1 Receptors: Moderate affinity (Ki = 450 nM), potentially influencing cellular stress responses .
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Muscarinic Acetylcholine Receptors: Mild antagonism (IC50 = 8 μM), which could contribute to anticholinergic side effects in high concentrations .
Pharmacokinetics and Tissue Distribution
Absorption and Bioavailability
As a polar metabolite, Fluphenazine Di N'-Oxide demonstrates limited blood-brain barrier penetration. In rats, brain-to-plasma concentration ratios for the metabolite ranged from 0.03–0.15, whereas fluphenazine itself achieved ratios of 10–27 . Oral administration in humans yields detectable plasma levels within 2–4 hours, but systemic exposure remains low (<5% of parent drug AUC) .
Analytical Methods for Quantification
Radioimmunoassay (RIA)
Specific polyclonal antibodies against Fluphenazine Di N'-Oxide enable detection in biological matrices with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Cross-reactivity with fluphenazine and other metabolites is <2%, ensuring assay specificity .
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Modern LC-MS/MS methods employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites, achieving picogram-level sensitivity (LLOQ = 5 pg/mL) . Key parameters include:
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Column: ZIC-HILIC (3.5 μm, 2.1 × 100 mm)
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Mobile Phase: Acetonitrile/ammonium formate (pH 3.0) gradient
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Ionization: Positive electrospray (ESI+) with MRM transitions m/z 470→367 and 470→254
Clinical and Regulatory Considerations
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